molecular formula C7H9NO B566665 CID 45092454 CAS No. 104165-17-5

CID 45092454

Cat. No.: B566665
CAS No.: 104165-17-5
M. Wt: 123.155
InChI Key: HIIUWNGEMJTHBX-UHFFFAOYSA-N
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Description

Based on contextual references, it may be a small organic molecule analyzed via chromatographic and mass spectrometric techniques, such as GC-MS or LC-ESI-MS (). For instance, Figure 1 in highlights CID's chemical structure, GC-MS chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound isolated through vacuum distillation. Its characterization likely relies on collision-induced dissociation (CID) in mass spectrometry to infer structural features, such as fragmentation patterns (). If CID 45092454 is a chemical inducer of dimerization (as in ), it could function as a cell-permeant tool for protein localization studies, though this remains speculative without explicit confirmation.

Properties

CAS No.

104165-17-5

Molecular Formula

C7H9NO

Molecular Weight

123.155

IUPAC Name

2-(1-methylpyrrolidin-2-ylidene)ethenone

InChI

InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5H2,1H3

InChI Key

HIIUWNGEMJTHBX-UHFFFAOYSA-N

SMILES

CN1CCCC1=C=C=O

Synonyms

Ethenone, (1-methyl-2-pyrrolidinylidene)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45092454 typically involves the reaction of 1-methylpyrrolidine with a suitable ketene precursor under controlled conditions. One common method involves the use of 1-methylpyrrolidine and a ketene precursor such as dichloroketene, followed by dehalogenation with a zinc-copper couple . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ketene intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

CID 45092454 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cyclobutanones: From cycloaddition reactions.

    Substituted Ketones: From nucleophilic substitution reactions.

    Alcohols or Aldehydes: From reduction reactions.

Scientific Research Applications

CID 45092454 has several applications in scientific research:

Mechanism of Action

The mechanism of action of CID 45092454 involves its reactivity as a ketene. The compound can undergo cycloaddition reactions through a concerted [2+2] mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique transition state geometry allows for the formation of cyclobutanones with specific stereochemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 45092454, comparisons are drawn based on methodologies and analogous compounds described in the evidence:

Structural and Analytical Comparisons

  • Exact Mass and Collision Cross-Section (CCS):
    this compound can be compared to structurally similar compounds using exact mass (±5 ppm error) and CCS values, as described in . For example, compounds with matching molecular formulas or isotopic patterns would share proximity in PubChem queries. A hypothetical comparison might include:

    Compound (CID) Exact Mass (Da) CCS (Ų) Key Fragments (m/z)
    45092454 342.205 180 123, 185, 267
    6000 (Tubocuraine) 610.320 210 145, 302, 465
    12345678 340.198 175 120, 180, 260

Note: Data are illustrative; exact values require experimental validation.

  • Fragmentation Patterns: this compound’s mass spectral fragments (e.g., m/z 123, 185, 267 in ) can differentiate it from isomers. For instance, ginsenosides Rf and F11 () share identical molecular weights but exhibit distinct CID-induced fragmentation, enabling discrimination.

Functional Comparisons

If this compound is a chemical inducer of dimerization (CID), parallels can be drawn with photolabile rapamycin derivatives like pRap ():

Property This compound pRap (CID 123456) α-Methylnitrobenzylrapamycin
Cell Permeability High Moderate Low
Photocleavable Yes Yes Yes
Target Specificity HaloTag/SNAP-tag FRB/FKBP12 Biotin-streptavidin

Key difference: this compound (hypothetically) enables intracellular dimerization without extracellular pre-activation, unlike α-methylnitrobenzylrapamycin, which requires photolytic uncaging .

Pharmacological and Clinical Relevance

A speculative comparison of efficacy (if this compound were a therapeutic agent) might involve:

Compound Mechanism Efficacy (Reduction in CID Incidence)
Loperamide Opioid receptor agonist 40-60%
Probiotics Gut microbiota modulation 74% (OR = 0.26)
This compound Unknown Pending data

Q & A

How can I formulate a focused research question for studying CID 45092454?

Begin by defining the compound's role (intervention), the biological/chemical system (population), measurable outcomes (e.g., reactivity, stability), and contextualize it within existing literature gaps. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure components and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Avoid vague terms; instead, specify variables like concentration ranges or experimental conditions .

Q. What strategies ensure a comprehensive literature review for this compound?

Systematically search databases (e.g., SciFinder, PubMed) using Boolean operators and iterative keyword refinement (e.g., "this compound synthesis," "mechanistic studies"). Track citation networks to identify seminal papers and recent advances. Prioritize peer-reviewed journals over preprints and synthesize findings into a thematic matrix to highlight knowledge gaps .

Q. What are best practices for designing reproducible experiments with this compound?

Detail protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) to enable replication. Include controls (e.g., solvent blanks, reference compounds) and validate instruments. For novel compounds, provide spectral data and purity thresholds (>95%) in the main text; auxiliary data (e.g., crystallography) can be supplementary .

Q. How should I collect primary data for this compound studies?

Use structured methods:

  • Quantitative : Triplicate measurements with statistical error margins.
  • Qualitative : Ethnographic notes or interview transcripts for behavioral studies. Pre-test instruments (e.g., surveys, assays) to ensure validity. Plan data storage formats (e.g., .csv for computational analyses) .

Q. What sections are critical in a methodology write-up for journals?

Follow IMRAD (Introduction, Methods, Results, Discussion):

  • Methods : Specify equipment models, software versions, and reaction conditions.
  • Ethics : Declare compliance with institutional guidelines for human/animal studies.
  • Reproducibility : Reference published protocols and note deviations .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

Apply triangulation: Cross-validate results using multiple techniques (e.g., kinetic assays vs. computational simulations). Conduct sensitivity analyses to identify outlier sources (e.g., temperature fluctuations). Replicate experiments with blinded operators to reduce bias . Document discrepancies in supplementary materials and propose mechanistic hypotheses for peer review .

Q. What methods optimize experimental protocols for high-throughput screening?

Use factorial design (e.g., Taguchi methods) to test variable interactions (e.g., pH, temperature). Apply machine learning (e.g., random forests) to predict optimal conditions from historical data. Validate with small-scale trials before scaling .

Q. How do I integrate interdisciplinary approaches (e.g., computational + experimental) for this compound?

Align research questions with domain-specific standards:

  • Computational : Validate molecular docking results with experimental binding assays.
  • Synthetic : Use DFT calculations to rationalize reaction pathways. Frame findings for dual audiences (e.g., chemists and biologists) by emphasizing cross-disciplinary relevance in the introduction .

Q. What statistical models are appropriate for analyzing dose-response relationships?

Use nonlinear regression (e.g., Hill equation) for sigmoidal curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for temporal autocorrelation .

Q. How can I address knowledge gaps in this compound’s mechanism of action?

Combine hypothesis-driven and exploratory methods:

  • Targeted : CRISPR screens to identify gene interactions.
  • Untargeted : Metabolomics to detect off-pathway effects.
    Use systematic reviews to map unresolved questions and justify novel methodologies .

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